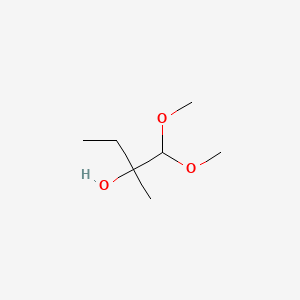

1,1-Dimethoxy-2-methylbutan-2-ol

Description

1,1-Dimethoxy-2-methylbutan-2-ol is a tertiary alcohol featuring two methoxy groups on the first carbon and a methyl group on the second carbon of a butanol backbone. The dimethoxy groups may serve as protective moieties, enhancing stability during reactions .

Properties

CAS No. |

77315-54-9 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1,1-dimethoxy-2-methylbutan-2-ol |

InChI |

InChI=1S/C7H16O3/c1-5-7(2,8)6(9-3)10-4/h6,8H,5H2,1-4H3 |

InChI Key |

BBFMAVRMQHVOPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-methylbutan-2-ol can be synthesized through multiple-step organic reactions. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydration of 2-methyl-2-butene using sulfuric acid as a catalyst. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler alcohols .

Scientific Research Applications

1,1-Dimethoxy-2-methylbutan-2-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is utilized in the production of resins, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 1,1-Dimethoxy-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional and Functional Isomers

- Such differences in substitution alter polarity and boiling points. For example, 2-Methyl-3-buten-2-ol (CAS 115-18-4), an unsaturated analog, has a boiling point of 98–99°C, while 3-Methyl-2-buten-1-ol (CAS 556-82-1) boils at 140°C, highlighting how hydroxyl group position and unsaturation impact volatility .

- 1-Methoxy-2-butanol (CAS 53778-73-7): With a methoxy group on the first carbon of a secondary alcohol, this compound likely exhibits higher hydrophilicity compared to 1,1-Dimethoxy-2-methylbutan-2-ol due to reduced steric hindrance .

Functional Group Variants

- 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol (): This compound replaces the dimethoxy groups with a silyl ether. Silyl protecting groups, like TBS (tert-butyldimethylsilyl), offer superior stability under basic conditions but are more labile to acidic hydrolysis compared to acetals (e.g., dimethoxy derivatives). The synthesis of this compound achieved 91% yield, demonstrating efficient protection strategies for tertiary alcohols .

- 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5): The substitution of methoxy with dimethylamino and a phenyl group introduces basicity and aromaticity. Such structural changes significantly alter solubility in polar solvents and reactivity in nucleophilic reactions .

Data Table: Comparative Properties of Structural Analogs

Research Findings and Reactivity Insights

- Synthetic Utility : The tert-butyldimethylsilyl (TBS) derivative in demonstrates efficient protection of tertiary alcohols, achieving 91% yield. Dimethoxy groups, while less commonly used for long-term protection, may offer advantages in acid-sensitive reactions .

- Spectroscopic Differences : In 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol, the TBS group shifts NMR signals downfield (δ 0.09 ppm for Si(CH₃)₂) compared to methoxy protons, which typically resonate near δ 3.3–3.7 ppm .

- Safety Profiles: Amino-alcohol derivatives (e.g., 1-(Diethylamino)butan-2-ol) require rigorous exposure controls, whereas dimethoxy analogs exhibit fewer acute hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.